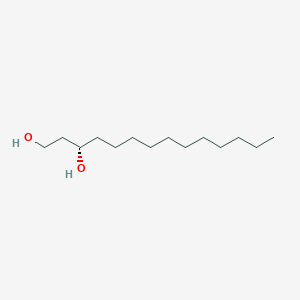
(3S)-tetradecane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-tetradecane-1,3-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone. The (3S) designation indicates the stereochemistry of the molecule, specifying that the hydroxyl group on the third carbon is in the S-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-tetradecane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired diol through fermentation processes, which are environmentally friendly and cost-effective. The fermentation broth is then subjected to extraction and purification steps to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-tetradecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents in solvents like dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) in solvents like THF.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted tetradecane derivatives.
Scientific Research Applications
(3S)-tetradecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-tetradecane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
(3R)-tetradecane-1,3-diol: The enantiomer of (3S)-tetradecane-1,3-diol with the opposite stereochemistry.
1,2-tetradecane-diol: A diol with hydroxyl groups on the first and second carbons.
1,4-tetradecane-diol: A diol with hydroxyl groups on the first and fourth carbons.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical properties compared to its enantiomer and other positional isomers. The S-configuration may confer specific interactions with biological targets, making it valuable for certain applications.
Properties
Molecular Formula |
C14H30O2 |
|---|---|
Molecular Weight |
230.39 g/mol |
IUPAC Name |
(3S)-tetradecane-1,3-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14-16H,2-13H2,1H3/t14-/m0/s1 |
InChI Key |
OTJSXUHOVUGHJG-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CCO)O |
Canonical SMILES |
CCCCCCCCCCCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
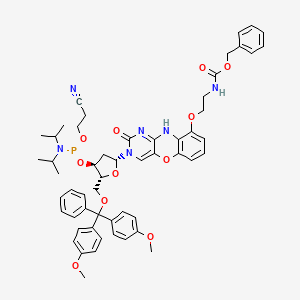
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
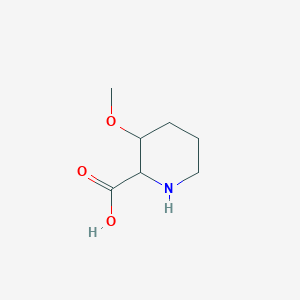
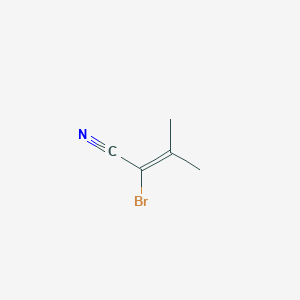

![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
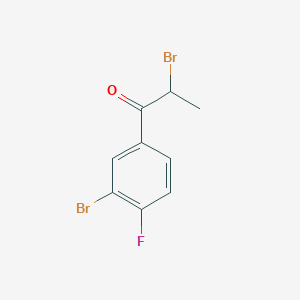
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
